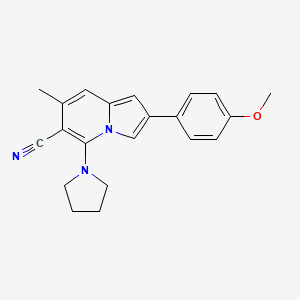

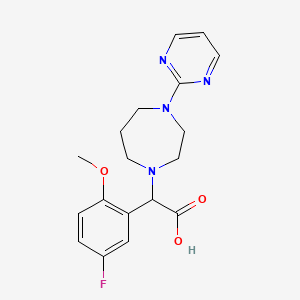

![molecular formula C13H15N3 B5604819 2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)

2-[2-(1-phenylhydrazino)ethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2-[2-(1-phenylhydrazino)ethyl]pyridine" represents a class of compounds with potential interest in various fields of chemistry due to the presence of both pyridine and phenylhydrazino groups. These groups are known for their reactivity and ability to participate in numerous chemical reactions, making this compound a subject of interest for synthesis and structural analysis.

Synthesis Analysis

Research on closely related compounds, such as 2-(1-methylhydrazinyl)pyridine, highlights methods for synthesizing bidentate directing groups for cobalt-catalyzed C(sp2)-H alkenylation/annulation, indicating the potential synthetic routes that might be applicable to "this compound" (Zhai et al., 2017).

Molecular Structure Analysis

Vibrational spectra and crystal structure analysis through X-ray diffraction and DFT quantum chemical calculations on similar compounds provide insights into the molecular and crystal structures, emphasizing the importance of the hydrazo bond and hydrogen bonding in determining the compound's geometry (Kucharska et al., 2013).

Chemical Reactions and Properties

The utility of related hydrazinyl pyridines as directing groups in catalytic reactions suggests that "this compound" could also facilitate various transformations, including C-H bond activation and alkenylation/annulation reactions, pointing to its valuable chemical properties (Zhai et al., 2017).

Physical Properties Analysis

The study of compounds with similar structural features reveals their vibrational properties and potential dimer formation through hydrogen bonding, which might also apply to "this compound," indicating its physical characteristics such as melting point, solubility, and stability (Kucharska et al., 2013).

Chemical Properties Analysis

The chemical reactivity of related compounds, including their participation in catalytic cycles and potential as intermediates in organic synthesis, provides a basis for understanding the chemical behavior of "this compound." The presence of the phenylhydrazino and ethylpyridine moieties suggests a propensity for nucleophilic attacks, redox reactions, and the formation of complexes with metals (Zhai et al., 2017).

properties

IUPAC Name |

1-phenyl-1-(2-pyridin-2-ylethyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-16(13-7-2-1-3-8-13)11-9-12-6-4-5-10-15-12/h1-8,10H,9,11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAIUVODWPVVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCC2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)

![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)

![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)

![1-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5604794.png)

![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![N-cyclopropyl-3-{5-[(3-ethyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5604808.png)

![2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)

![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)